Product packaging for 2-(3-Morpholin-4-yl-propoxy)-benzoic acid(Cat. No.:CAS No. 179994-92-4)

2-(3-Morpholin-4-yl-propoxy)-benzoic acid

Cat. No.: B1318613
CAS No.: 179994-92-4
M. Wt: 265.3 g/mol
InChI Key: CHFCPJJNLSBMIS-UHFFFAOYSA-N
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Description

2-(3-Morpholin-4-yl-propoxy)-benzoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B1318613 2-(3-Morpholin-4-yl-propoxy)-benzoic acid CAS No. 179994-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-morpholin-4-ylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-14(17)12-4-1-2-5-13(12)19-9-3-6-15-7-10-18-11-8-15/h1-2,4-5H,3,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFCPJJNLSBMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Modern Chemical Biology Research

Modern chemical biology research thrives on the design and synthesis of molecules that can modulate biological processes with high specificity and efficacy. This often involves the strategic combination of "privileged structures"—molecular scaffolds that are known to interact with multiple biological targets. nih.govebi.ac.uk The structure of 2-(3-Morpholin-4-yl-propoxy)-benzoic acid incorporates two such valuable components.

The morpholine (B109124) ring is a heterocyclic amine widely utilized in medicinal chemistry for its favorable physicochemical and metabolic properties. nih.govsci-hub.se Its inclusion in drug candidates often enhances aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point for binding to biological targets. nih.govebi.ac.ukbiosynce.com The nitrogen atom acts as a weak base, and the ether oxygen can participate in hydrogen bonding, making it a versatile functional group in drug design. sci-hub.sewikipedia.org

Simultaneously, the benzoic acid moiety is a fundamental scaffold found in numerous natural products and synthetic pharmaceuticals. nih.govpreprints.org Benzoic acid derivatives are a well-established class of compounds with a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.netnih.gov The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often crucial for anchoring a molecule to the active site of an enzyme or receptor. nih.gov

The deliberate linkage of these two moieties via a propoxy chain creates a novel chemical entity whose potential biological activity is predicated on the synergistic contribution of its constituent parts.

Table 1: Physicochemical Properties of Core Moieties

Property Morpholine Benzoic Acid
Chemical Formula C₄H₉NO C₇H₆O₂
Molecular Weight 87.12 g/mol 122.12 g/mol
Functionality Secondary Amine, Ether Carboxylic Acid, Aromatic Ring
Role in Drug Design Improves pharmacokinetics, provides binding interactions Bioactive scaffold, anchoring group

Significance of Investigating Novel Chemical Architectures in Life Sciences

The investigation of novel chemical architectures, such as 2-(3-Morpholin-4-yl-propoxy)-benzoic acid, is of paramount importance in the life sciences for several reasons. The continuous emergence of drug resistance and the need for therapies for previously untreatable diseases necessitate a constant influx of new molecular entities with diverse mechanisms of action. nih.gov

Synthesizing new combinations of known pharmacophores is a rational and efficient strategy in drug discovery. It allows researchers to explore uncharted chemical space while being guided by existing knowledge of structure-activity relationships. The specific spatial arrangement of the morpholine (B109124) ring relative to the benzoic acid group in the target molecule, dictated by the ortho-substituted propoxy linker, could lead to a unique pharmacological profile that is distinct from that of its individual components or other isomers. This novel architecture could potentially interact with biological targets in a new way, leading to enhanced potency, improved selectivity, or an entirely new type of biological activity. Furthermore, such investigations contribute fundamental knowledge to the field of medicinal chemistry, refining our understanding of how molecular structure translates into biological function. nih.gov

Scope and Objectives of the Comprehensive Research Outline

Retrosynthetic Analysis of the this compound Scaffold

A logical retrosynthetic analysis of this compound identifies the ether bond as a key disconnection point. This suggests a convergent synthesis strategy involving two primary building blocks: a derivative of salicylic (B10762653) acid and a 3-morpholinopropyl halide.

The primary disconnection (Path A) severs the C-O bond of the propoxy ether, leading back to a 2-hydroxybenzoic acid derivative (salicylic acid or its ester) and a 3-morpholinopropyl electrophile, such as 4-(3-chloropropyl)morpholine (B193441). This approach is rooted in the well-established Williamson ether synthesis.

A secondary disconnection can be envisioned at the carboxylic acid group. The final step of the synthesis could be the hydrolysis of a corresponding ester, for instance, an ethyl or methyl ester. This strategy is often employed to protect the acidic proton of the carboxylic acid during the base-mediated etherification step, which could otherwise interfere with the reaction.

Established Synthetic Routes to this compound Precursors

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors. Established routes for the synthesis of the propoxy-benzoic acid moiety, the incorporation of the morpholine ring, and the installation of the carboxylic acid functional group are well-documented in organic chemistry literature.

Etherification Approaches to the Propoxy-benzoic Acid Moiety

The formation of the ether linkage is most commonly achieved via the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In the context of synthesizing this compound, this translates to the reaction of a salicylic acid derivative with a 3-morpholinopropyl halide.

To prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis, the carboxylic acid is typically protected as an ester. For example, ethyl salicylate (B1505791) can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), to form the corresponding phenoxide. This phenoxide then reacts with 4-(3-chloropropyl)morpholine to yield ethyl 2-(3-morpholin-4-yl-propoxy)benzoate.

The choice of base, solvent, and temperature is crucial for optimizing the yield of the etherification reaction and minimizing side reactions. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to enhance the nucleophilicity of the phenoxide. chem-station.com

A general representation of this etherification is as follows:

Starting Materials: Ethyl salicylate, 4-(3-chloropropyl)morpholine

Base: Potassium carbonate (K(_2)CO(_3))

Solvent: Acetone or DMF

Reaction: The mixture is heated to reflux to facilitate the S(_N)2 reaction.

Morpholine Ring Incorporation Strategies

The morpholine ring is typically introduced as part of one of the key synthons. The precursor, 4-(3-chloropropyl)morpholine, is readily synthesized from commercially available starting materials. A common method involves the reaction of morpholine with 1-bromo-3-chloropropane. In this reaction, morpholine acts as a nucleophile, displacing the more reactive bromide to form the desired product. The reaction is often carried out in a suitable solvent like toluene.

Reactant 1Reactant 2SolventProduct
Morpholine1-Bromo-3-chloropropaneToluene4-(3-Chloropropyl)morpholine

This straightforward approach provides the necessary side chain with the morpholine moiety already incorporated, ready for the subsequent etherification step.

Carboxylic Acid Functional Group Installation

In the most efficient synthetic routes, the carboxylic acid functional group is present from the beginning of the synthesis in the form of salicylic acid or one of its esters. As mentioned previously, the carboxylic acid is typically protected as an ester to facilitate the etherification reaction. The final step in the synthesis is the deprotection of this ester to reveal the carboxylic acid.

The hydrolysis of the ester is a standard transformation that can be achieved under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that drives the reaction to completion. chemguide.co.uk For example, ethyl 2-(3-morpholin-4-yl-propoxy)benzoate can be treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to yield the final product, this compound. quora.com

Starting MaterialReagentsProducts
Ethyl 2-(3-morpholin-4-yl-propoxy)benzoate1. NaOH(aq), Heat 2. HCl(aq)This compound, Ethanol

Development and Optimization of Novel Synthetic Pathways

While the Williamson ether synthesis is a robust and widely used method, research continues into the development of more efficient and environmentally friendly synthetic pathways. These efforts often focus on the use of catalytic methods and the optimization of reaction conditions to improve yields and reduce waste.

Catalytic Methods in O-Alkylation Reactions

Catalytic approaches to O-alkylation offer several advantages over stoichiometric methods, including milder reaction conditions and reduced side product formation. Phase-transfer catalysis (PTC) is a particularly effective technique for Williamson ether synthesis. acsgcipr.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the alkyl halide. acs.org This allows for the use of inexpensive inorganic bases like sodium hydroxide or potassium carbonate and can lead to higher yields and cleaner reactions. acsgcipr.orgnih.gov

The use of solid-supported catalysts is another area of active research. These catalysts can simplify product purification as they can be easily removed from the reaction mixture by filtration. While specific applications to the synthesis of this compound are not extensively reported, the general principles of catalytic O-alkylation of phenols are applicable and represent a promising avenue for process optimization.

Catalyst TypeExamplePotential Advantages
Phase-Transfer CatalystTetrabutylammonium bromide (TBAB)Use of inorganic bases, milder conditions, improved yields. acsgcipr.orgacs.org
Solid Acid CatalystSulfated tin oxideReusability, ease of separation.

Amidation and Esterification Techniques for Structural Diversification

The structural diversification of this compound through amidation and esterification allows for the fine-tuning of its physicochemical properties. These reactions target the carboxylic acid group, converting it into a wide range of amide and ester derivatives.

Amidation: The conversion of the carboxylic acid to an amide is a fundamental transformation. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose facilitate the formation of the amide bond under mild conditions. While direct C-H amidation of benzoic acids has been developed, these methods often result in ortho-amidation relative to the directing group, which in this case would be the carboxylic acid itself. ibs.re.krnih.gov For this compound, standard amidation protocols would involve the reaction of the acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A summary of potential reactants for diversification is presented below:

Reaction TypeReagent ClassPotential Products
AmidationPrimary Amines (R-NH₂)N-alkyl/aryl amides
Secondary Amines (R₂NH)N,N-dialkyl/diaryl amides
EsterificationAlcohols (R-OH)Alkyl/aryl esters
Phenols (Ar-OH)Phenyl esters

Reaction Mechanism Elucidation in Key Synthetic Steps

The primary synthesis of this compound typically involves a Williamson ether synthesis. This key step consists of the alkylation of a 2-hydroxybenzoic acid derivative (salicylic acid derivative) with a 3-morpholin-4-yl-propyl halide.

The reaction mechanism proceeds via a nucleophilic substitution (SN2) pathway. The first step involves the deprotonation of the phenolic hydroxyl group of the salicylic acid derivative by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the 3-morpholin-4-yl-propyl halide, which bears the leaving group (e.g., Cl, Br, I). The reaction results in the displacement of the halide ion and the formation of the ether linkage, yielding the target molecule.

The efficiency of this SN2 reaction is influenced by several factors, including the choice of solvent, base, and leaving group. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. wjpmr.com Key areas of focus include the use of safer solvents, waste reduction, and energy efficiency.

Alternative Solvents and Reaction Conditions: Traditional organic solvents often used in synthesis can be volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of alternative, more environmentally benign solvents. jddhs.com For the synthesis of benzoic acid derivatives, research has explored solvent-free reactions or the use of greener solvents like water, supercritical fluids, or ionic liquids. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, thereby lowering energy consumption and potentially minimizing the formation of byproducts. mdpi.com

Atom Economy and Waste Reduction: The principle of atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product. The choice of synthetic route plays a crucial role in atom economy. Catalytic reactions are often preferred over stoichiometric ones as they can reduce waste and improve efficiency. rsc.org For instance, developing a catalytic process for the etherification step could be a green alternative to the use of stoichiometric amounts of base.

The following table summarizes the application of green chemistry principles to the synthesis of this compound:

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste PreventionOptimizing reaction conditions to maximize yield and minimize byproducts.
Atom EconomyDesigning synthetic routes that incorporate the maximum number of atoms from reactants into the final product.
Less Hazardous Chemical SynthesesUsing less toxic reagents and generating products with reduced toxicity.
Designing Safer ChemicalsModifying the final compound to reduce its environmental persistence and biological toxicity.
Safer Solvents and AuxiliariesReplacing volatile organic compounds with water, ionic liquids, or conducting solvent-free reactions. jddhs.com
Design for Energy EfficiencyEmploying methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com
Use of Renewable FeedstocksExploring bio-based starting materials for the synthesis of the benzoic acid core or the morpholine side chain.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Identification and Characterization of Putative Molecular Targets

Receptor Binding Assays in Isolated Systems

No studies reporting the results of receptor binding assays for this compound could be identified.

Enzyme Kinetic Studies (Inhibition/Activation)

There is no available data on the effects of this compound on enzyme kinetics, including any potential inhibitory or activating properties.

Protein-Ligand Interaction Analyses (e.g., affinity measurements)

Information regarding the direct interaction and affinity of this compound with any protein target is not present in the scientific literature.

Cellular Pathway Modulation by this compound

Signal Transduction Cascade Perturbations in Cell Lines

No research has been published detailing the impact of this compound on intracellular signaling cascades in any cell line.

Gene Expression Profiling in In Vitro Cellular Models

There are no available studies that have investigated the effect of this compound on gene expression in in vitro models.

No Publicly Available Research Found for "this compound"

A comprehensive review of scientific databases and literature has revealed a lack of published research on the specific biological activities of the chemical compound this compound.

Despite extensive searches, no studies were identified that would provide the specific data required to detail its molecular-level biological interactions and mechanistic elucidation as requested. The scientific community has not, to date, published findings on proteomic alterations induced by this compound, nor have there been investigations into its molecular mechanisms of action in preclinical models.

Consequently, information regarding the following key areas is not available in the public domain:

Molecular Mechanisms of Action in Preclinical Cellular and Tissue Models:Research detailing how this specific compound interacts with biological systems at a molecular level is absent from the current body of scientific literature.

Characterization of Downstream Biological Effects:There are no preclinical studies that characterize the subsequent biological effects that would result from the compound's interaction with any potential targets.

Due to the absence of this fundamental scientific data, it is not possible to construct the detailed and scientifically accurate article as outlined. Any attempt to do so would be speculative and would not be based on verifiable research findings. Further investigation and primary research would be required to elucidate the biological properties of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 3 Morpholin 4 Yl Propoxy Benzoic Acid Analogues

Rational Design Principles for Analogues based on the 2-(3-Morpholin-4-yl-propoxy)-benzoic acid Core

The rational design of analogues of this compound involves systematic modifications of its three primary structural components: the benzoic acid ring, the propoxy linker, and the terminal morpholine (B109124) ring. Each of these regions can be altered to probe their influence on biological activity and physicochemical properties.

The Benzoic Acid Moiety: The carboxylic acid group is a key feature, often involved in crucial interactions with biological targets, such as forming hydrogen bonds or salt bridges. Its position on the benzene (B151609) ring is critical. Analogues could explore shifting the propoxy-morpholine chain to the meta or para positions to understand the impact of the substitution pattern on target binding. Furthermore, the aromatic ring itself can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and lipophilicity of the molecule. For instance, the introduction of a halogen or a methoxy (B1213986) group could significantly alter the compound's activity and metabolic stability.

The Propoxy Linker: The three-carbon propoxy chain provides a degree of flexibility, allowing the morpholine ring to adopt various orientations to fit into a binding pocket. Shortening or lengthening this linker (e.g., to an ethoxy or butoxy chain) would directly impact the spatial relationship between the benzoic acid and morpholine moieties. Introducing rigidity into the linker, for example, through the incorporation of a double bond or a small ring, could lock the molecule into a more bioactive conformation, potentially increasing potency.

A summary of these rational design principles is presented in the table below.

Molecular ComponentPotential ModificationsRationale
Benzoic Acid Ring - Shifting the propoxy-morpholine chain (ortho, meta, para) - Introducing substituents (e.g., halogens, methoxy groups) - Bioisosteric replacement of the carboxylic acid (e.g., tetrazole)- Optimize interactions with the target - Modulate electronic properties and lipophilicity - Improve metabolic stability and oral bioavailability
Propoxy Linker - Varying the length of the alkyl chain (ethoxy, butoxy, etc.) - Introducing rigidity (e.g., double bonds, small rings)- Adjust the distance and orientation between key functional groups - Lock the molecule in a bioactive conformation
Morpholine Ring - Replacement with other heterocycles (piperidine, piperazine (B1678402), thiomorpholine) - N-substitution on piperazine analogues- Evaluate the role of the heteroatoms in binding - Introduce new points for interaction with the target - Modulate physicochemical properties

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, QSAR studies can elucidate the key molecular features driving their activity and guide the design of more potent molecules.

Molecular Descriptor Calculation and Selection

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. For a series of analogues of this compound, a diverse set of descriptors would be calculated. A relevant example can be found in a QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholin-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which share the crucial 3-(morpholin-4-yl)propyl moiety. researchgate.netpensoft.netresearchgate.netzenodo.orgmedsci.cn

The types of descriptors that would be calculated include:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. These are crucial for understanding the potential for electrostatic and charge-transfer interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. They are important for understanding how a molecule fits into a binding site.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure.

Thermodynamic Descriptors: These include parameters like the heat of formation and hydration energy.

Once calculated, a key step is the selection of the most relevant descriptors that correlate with the biological activity. This is often achieved through statistical methods to avoid overfitting the model.

Statistical Model Development and Internal/External Validation

With a set of selected descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity. Various statistical methods can be employed for this purpose, with multivariate linear regression being a common approach.

A QSAR model for the antioxidant activity of derivatives containing the 3-(morpholin-4-yl)propyl group revealed that antioxidant activity increases with decreasing molecular area, volume, lipophilicity, and polarization, and with an increasing dipole moment. pensoft.netresearchgate.netzenodo.org The model also indicated that an increase in the energy of the bonds and a reduction in the hydration energy correlated with higher antioxidant activity. zenodo.org

Crucially, any developed QSAR model must be rigorously validated to ensure its predictive power. This involves:

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the robustness and stability of the model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. A high correlation between the predicted and experimental activities for the external set indicates a reliable and predictive QSAR model.

Predictive Applications in Compound Library Prioritization

A validated QSAR model serves as a powerful predictive tool in drug discovery. For the this compound scaffold, a robust QSAR model can be used to:

Virtually Screen Large Compound Libraries: By calculating the relevant descriptors for a large library of virtual compounds, their biological activity can be predicted without the need for synthesis and testing.

Prioritize Compounds for Synthesis: The model can identify the most promising candidates from a virtual library, allowing for the focused synthesis of compounds with a higher probability of being active.

Guide the Design of New Analogues: The QSAR model can provide insights into which structural modifications are likely to improve activity, thus guiding the rational design of the next generation of compounds.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For a flexible molecule like this compound, understanding its conformational preferences is key to elucidating its mechanism of action.

The propoxy linker allows for considerable rotational freedom, meaning the molecule can adopt a multitude of conformations in solution. However, it is likely that only a specific subset of these conformations, often referred to as the "bioactive conformation," is responsible for binding to the target receptor or enzyme.

Conformational analysis of the morpholine ring itself has shown that the equatorial chair conformer is predominant in non-aqueous environments, while the contribution of the axial conformer increases in aqueous solutions. researchgate.net The flexibility of the propoxy chain, combined with the conformational dynamics of the morpholine ring, creates a complex conformational landscape.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to identify low-energy conformers. These studies can help in understanding the likely shapes the molecule will adopt. For instance, conformational analysis of related flexible molecules has been used to deduce the biologically active conformation by comparing the structures of active and inactive stereoisomers. nih.gov

The interaction of the molecule with its biological target will ultimately determine the bioactive conformation. This conformation may not necessarily be the lowest energy conformation in solution, as the energy gained from binding can compensate for the energetic cost of adopting a higher-energy conformation. Understanding the interplay between the conformational flexibility of the ligand and the topology of the binding site is therefore essential for structure-based drug design.

Scaffold Hopping and Fragment-Based Design Strategies

Scaffold hopping and fragment-based design are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved properties. bhsai.orgnih.govyoutube.com

Scaffold Hopping: This strategy involves replacing the central core of a molecule while retaining the key pharmacophoric elements responsible for biological activity. For this compound, the benzoic acid or the morpholine ring could be considered as part of the scaffold to be hopped. The goal is to identify new core structures that maintain the spatial arrangement of the key interacting groups (the carboxylic acid and the morpholine nitrogen) but possess different physicochemical properties, potentially leading to improved ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property. For example, the benzoic acid core could be replaced with other acidic aromatic or heteroaromatic rings.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. In the context of the this compound structure, one could envision a fragment-based approach where a benzoic acid fragment is identified to bind in one sub-pocket of a target, and a morpholino-propyl fragment is found to bind in an adjacent sub-pocket. The subsequent challenge would be to link these two fragments in a way that optimizes their binding interactions. This strategy allows for a more efficient exploration of chemical space and can lead to leads with better ligand efficiency.

No Specific Research Found on the Structure-Activity Relationship of this compound Analogues

Despite a comprehensive search of scientific literature, no specific studies detailing the structure-activity relationship (SAR) or structure-property relationship (SPR) of this compound and its direct analogues were identified.

The performed search aimed to locate research that systematically investigated how modifications to the three core components of the molecule—the benzoic acid ring, the propoxy linker, and the morpholine ring—affect its biological activity. Such studies are crucial for mapping the structure-activity landscape of a chemical series, which involves understanding the influence of various chemical substitutions on the compound's potency, selectivity, and pharmacokinetic properties.

The search included queries for analogues with variations in the length of the alkoxy chain (e.g., ethoxy, butoxy), as well as substitutions on both the aromatic benzoic acid ring and the heterocyclic morpholine moiety. However, the search did not yield any publications that presented a series of these specific analogues with corresponding biological data, which is essential for constructing a meaningful SAR analysis and the requested data tables.

While general information on the SAR of broader classes of molecules, such as morpholine-containing compounds and benzoic acid derivatives, is available, this information is not specific enough to be applied directly to the unique scaffold of this compound. The interplay between the three distinct parts of this molecule likely results in a unique SAR profile that cannot be accurately predicted from more general or disparate datasets.

Consequently, without dedicated research on this particular chemical series, it is not possible to provide a detailed analysis of its structure-activity landscape, nor is it feasible to generate the data tables as requested in the article outline. The scientific community has not, to date, published research that would fulfill the specific requirements of the proposed article structure.

Computational Chemistry and Molecular Modeling of 2 3 Morpholin 4 Yl Propoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of computational chemistry for studying the properties of molecules like "2-(3-Morpholin-4-yl-propoxy)-benzoic acid". These methods allow for the detailed analysis of the molecule's electronic characteristics and the prediction of its reactivity.

The electronic structure of a molecule dictates its fundamental chemical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species. For instance, in derivatives of benzoic acid, the carboxylic acid group and any heteroatoms are expected to have a significant influence on the electron density distribution.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

Note: The data in this table is hypothetical and serves as an example of the output from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. For "this compound," the oxygen and nitrogen atoms are expected to be surrounded by regions of negative potential, while the hydrogen atoms of the carboxylic acid and those attached to carbon atoms adjacent to electronegative atoms would exhibit positive potential. This mapping helps in understanding potential hydrogen bonding interactions. researchgate.net

Quantum chemical calculations can be used to predict the reactivity of a molecule by calculating various reactivity descriptors. These descriptors, derived from the electronic structure, provide quantitative measures of a molecule's propensity to participate in chemical reactions. By modeling potential reaction pathways, it is possible to determine the most energetically favorable routes for chemical transformations. This can be particularly useful in understanding the metabolic fate of a compound or in designing synthetic routes. For similar compounds, Density Functional Theory (DFT) has been employed to determine reactivity parameters and predict sites for chemical reactions. researchgate.netresearchgate.net

Table 2: Hypothetical Reactivity Descriptors for this compound

DescriptorValue
Ionization Potential6.5 eV
Electron Affinity1.5 eV
Electronegativity4.0
Chemical Hardness2.5
Electrophilicity Index3.2

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

The initial step in a molecular docking study involves identifying and preparing the target protein. The three-dimensional structure of the protein is typically obtained from a repository like the Protein Data Bank. The active site, which is the region of the protein where the ligand binds, must be accurately defined. researchgate.net This is often done by identifying the location of a known co-crystallized ligand or by using computational tools to predict potential binding pockets. Once the active site is mapped, a grid box is generated around it. This grid defines the conformational space that the ligand will explore during the docking simulation. researchgate.net

During the docking process, the ligand ("this compound" in this case) is placed in various conformations and orientations within the defined grid of the protein's active site. A scoring function is then used to evaluate the fitness of each pose. chemrxiv.org Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. They take into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The pose with the best score is predicted to be the most stable binding mode. chemrxiv.org The results of a docking study can provide valuable insights into the specific amino acid residues that are crucial for the interaction between the ligand and the protein. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTYR 123, SER 245, LYS 89
Hydrogen Bonds2
Hydrophobic Interactions5

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a virtual microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal intricate details about conformational changes, ligand flexibility, and interactions with the biological environment, such as a target protein or a cell membrane.

The biological activity of a molecule is intimately linked to its three-dimensional shape and its ability to adopt different conformations. This compound possesses significant conformational flexibility due to several rotatable single bonds, particularly within the propoxy linker connecting the benzoic acid and morpholine (B109124) rings.

MD simulations are employed to explore the conformational landscape of this molecule. By simulating the compound in a solvent environment (typically water) over nanoseconds or even microseconds, researchers can observe the full range of accessible shapes. Key areas of flexibility include:

Propoxy Chain: The torsion angles within the O-C-C-C-N chain are a primary source of flexibility, allowing the morpholine and benzoic acid moieties to adopt various spatial orientations relative to one another.

Morpholine Ring: The morpholine ring itself can undergo conformational changes, typically between chair and boat forms, although the chair conformation is generally more stable.

Benzoic Acid Group: The orientation of the carboxylic acid group relative to the phenyl ring can also vary.

Understanding these dynamics is critical, as only specific conformations may be suitable for binding to a biological target. The simulation trajectories are analyzed to identify the most stable (low-energy) conformations and the energy barriers between them, providing a detailed map of the molecule's flexibility.

A central goal in drug discovery is to predict how strongly a potential drug molecule (a ligand) will bind to its protein target. Binding free energy calculations are computational methods used to quantify this interaction. For this compound, these calculations would be performed on a model of the compound docked into the active site of a relevant protein.

Several sophisticated methods are used for this purpose, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP). These techniques calculate the energy difference between the bound (protein-ligand complex) and unbound states.

The MM/PBSA method, for example, involves the following conceptual steps:

Run separate MD simulations for the protein-ligand complex, the free protein, and the free ligand in solution.

For snapshots taken from these simulations, calculate the molecular mechanics energy (van der Waals and electrostatic interactions).

Calculate the solvation free energy, which has both a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area).

These calculations can rank different compounds based on their predicted affinity and help prioritize which molecules should be synthesized and tested experimentally. mdpi.com

Table 1: Illustrative Binding Free Energy Calculation Data This table presents hypothetical data for the binding of this compound to a target protein, as would be generated by an MM/PBSA calculation.

Energy ComponentValue (kcal/mol)Contribution to Binding
van der Waals Energy-45.5Favorable
Electrostatic Energy-20.1Favorable
Polar Solvation Energy+30.8Unfavorable
Non-polar Solvation Energy-4.2Favorable
Estimated Binding Free Energy (ΔG_bind) -39.0 Overall Favorable

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Experimental Contexts

Before a compound can be a successful drug, it must be able to reach its target in the body and be cleared effectively. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) assesses this pharmacokinetic profile. In silico ADME prediction tools use a molecule's structure to forecast these properties, allowing for the early identification of candidates with poor pharmacokinetic characteristics. researchgate.net

For this compound, various physicochemical and pharmacokinetic parameters can be predicted using well-established computational models. These models are often built from experimental data on thousands of previously tested compounds.

Key predicted properties include:

Absorption: Predictions of human intestinal absorption and cell permeability (e.g., Caco-2 permeability) indicate how well the compound might be absorbed from the gut.

Distribution: Parameters like plasma protein binding and blood-brain barrier penetration are estimated. The volume of distribution (VD) helps predict how widely the compound will spread throughout the body's tissues.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of these enzymes is a major cause of drug-drug interactions, so predicting potential CYP inhibition is crucial.

Excretion: Properties like aqueous solubility and clearance rates are estimated to predict how the compound will be eliminated from the body.

Many of these predictions are guided by "rules of thumb" like Lipinski's Rule of Five, which uses basic molecular properties to assess a compound's drug-likeness.

Table 2: Predicted Physicochemical and ADME Properties This table contains predicted properties for this compound based on its chemical structure using common in silico models.

PropertyPredicted ValueImplication
Molecular Weight265.31 g/mol Complies with Lipinski's Rule (<500)
LogP (Octanol-Water Partition Coefficient)1.8 - 2.5Indicates moderate lipophilicity
Hydrogen Bond Donors1 (from carboxylic acid)Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4 (oxygens and nitrogen)Complies with Lipinski's Rule (≤10)
Aqueous Solubility (LogS)-3.5Moderately soluble
Human Intestinal Absorption> 90%Predicted to be well-absorbed
Blood-Brain Barrier PermeabilityLowUnlikely to cross into the brain
CYP2D6 InhibitionPotential InhibitorMay interact with other drugs

Cheminformatics and Machine Learning Applications in Compound Research

Cheminformatics combines computer and information science to analyze chemical data. For this compound, cheminformatics tools are essential for organizing data, calculating molecular descriptors, and searching for structurally similar compounds in large databases.

Machine learning (ML), a subset of artificial intelligence, takes this a step further by building predictive models from chemical data. In the context of this compound, ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): If a set of similar compounds with known biological activities (e.g., enzyme inhibition) is available, a QSAR model can be trained. This model would learn the relationship between molecular features (descriptors) and activity. The trained model could then predict the activity of this compound.

ADME and Toxicity Prediction: As mentioned previously, many modern in silico ADME tools are built on ML algorithms trained on large experimental datasets.

De Novo Design: ML models can be used to generate novel molecular structures that are optimized for specific properties, such as high binding affinity and good ADME characteristics. The core structure of this compound could serve as a starting point for such generative models.

The process typically involves calculating a wide array of molecular descriptors for the compound—such as topological indices, electronic properties, and 3D shape descriptors. These descriptors form a numerical "fingerprint" of the molecule, which is then used as input for the ML algorithm to build its predictive model.

Advanced Analytical Methodologies for Research on 2 3 Morpholin 4 Yl Propoxy Benzoic Acid

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation, identification, and quantification of a target compound from impurities and reaction byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve critical, albeit different, roles in ensuring the quality of 2-(3-morpholin-4-yl-propoxy)-benzoic acid.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the primary method for assessing the purity and potency of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method is developed to separate the target compound from starting materials, intermediates, and degradation products.

Method development involves a systematic approach to optimizing separation parameters. This includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detection wavelength. The pH of the mobile phase is a critical parameter, as this compound has both an acidic carboxylic acid group and a basic morpholine (B109124) group, making its retention sensitive to pH changes.

Validation of the developed HPLC method is performed according to international guidelines to ensure its reliability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters | Parameter | Condition | |---|---| | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 280 nm | | Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurities or Byproducts

While HPLC is suitable for the main compound, Gas Chromatography (GC) is the preferred method for detecting and quantifying volatile or semi-volatile impurities that may be present. These could include residual solvents from the synthesis (e.g., ethanol, isopropanol, toluene) or volatile byproducts. Given the low volatility of this compound itself, it would not typically be analyzed by GC without derivatization.

For residual solvent analysis, a headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is standard. This technique involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system. This prevents non-volatile matrix components from contaminating the instrument.

Spectroscopic Characterization for Structural Elucidation in Synthetic Research

Spectroscopic techniques are fundamental for the unequivocal identification and structural elucidation of newly synthesized molecules. A combination of NMR, mass spectrometry, and other spectroscopic methods provides a complete picture of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D Techniques)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound hydrochloride shows characteristic signals for the aromatic protons, the protons of the propoxy chain, and the protons of the morpholine ring.

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY reveals proton-proton couplings within the same spin system, helping to piece together fragments of the molecule, while HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹H and ¹³C signals.

Table 2: Representative ¹H NMR Data for this compound hydrochloride

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.96 dd 1H Aromatic H
7.55 t 1H Aromatic H
7.19 t 1H Aromatic H
7.10 d 1H Aromatic H
4.25 t 2H O-CH₂
3.99 m 2H Morpholine H
3.79 m 2H Morpholine H
3.48 m 2H Morpholine H
3.16 m 2H Morpholine H

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the parent ion, providing strong evidence for the molecular formula. Techniques like electrospray ionization (ESI) are commonly used to generate ions of this compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, chemists can deduce structural information and confirm the connectivity of different parts of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic and aliphatic portions.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene (B151609) ring in this compound gives rise to characteristic UV absorption maxima, which can be used for quantitative analysis via HPLC with a UV detector.

Table 3: List of Compounds

Compound Name
This compound
This compound hydrochloride
Acetonitrile
Methanol
Formic Acid
Ethanol
Isopropanol

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of individual components within complex mixtures. For a molecule like this compound, which may be present alongside precursors, metabolites, or other matrix components, these methods offer the requisite selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds such as this compound. This method combines the high-resolution separation capabilities of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow for the analysis of this compound, a reversed-phase C18 column would likely be employed for chromatographic separation. The mobile phase would typically consist of an aqueous component, often containing a small amount of formic acid to promote protonation, and an organic solvent such as acetonitrile or methanol. The morpholine moiety in the compound's structure makes it readily ionizable by electrospray ionization (ESI) in positive ion mode.

Following ionization, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer (Q1). This ion is then subjected to collision-induced dissociation (CID) in the collision cell (q2), leading to the formation of characteristic product ions. These product ions are subsequently analyzed in the third mass analyzer (Q3). The transition from the precursor ion to one or more specific product ions provides a highly selective and sensitive method for detection and quantification.

Illustrative LC-MS/MS Parameters:

ParameterValue
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 294.16
Product Ions Hypothetical values, e.g., m/z 114.1 (morpholinopropyl fragment), m/z 137.0 (benzoic acid fragment)
Collision Energy Optimized for specific transitions

Note: The values in this table are illustrative and would require experimental optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, though its direct application to a molecule like this compound presents challenges. The compound's relatively high molecular weight, polarity conferred by the carboxylic acid and morpholine groups, and low volatility make it unsuitable for direct GC analysis without derivatization.

To make the compound amenable to GC-MS, a derivatization step is necessary to increase its volatility and thermal stability. A common approach would be silylation, where the acidic proton of the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. This reaction effectively masks the polar functional group, reducing intermolecular hydrogen bonding and allowing the molecule to be volatilized without decomposition.

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary GC column. The separated derivative then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum will exhibit a characteristic fragmentation pattern that can be used for structural confirmation and identification.

Illustrative GC-MS Parameters for a Derivatized Analyte:

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5ms (or equivalent)
Injector Temperature 250 °C
Oven Program e.g., 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Note: This table presents a hypothetical scenario for the GC-MS analysis of a derivatized form of this compound. The actual parameters would depend on the specific derivative formed.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

The structural information obtained from X-ray crystallography is invaluable. It can confirm the connectivity of the atoms, reveal the conformation of the flexible propoxy chain and the morpholine ring (which typically adopts a chair conformation), and provide insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing. For instance, the carboxylic acid group is likely to form hydrogen-bonded dimers with neighboring molecules in the crystal lattice.

Hypothetical Crystallographic Data Table:

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) e.g., 10.5
b (Å) e.g., 8.2
c (Å) e.g., 17.1
β (°) ** e.g., 95.5
Volume (ų) e.g., 1460
Z 4
Calculated Density (g/cm³) **e.g., 1.34
Hydrogen Bonding Expected between carboxylic acid groups

Note: This table provides a representative example of crystallographic data for a molecule of this type. Actual data would be determined experimentally.

Quantitative Analytical Methods for Compound Quantification in Experimental Samples

The accurate quantification of this compound in various experimental samples, such as biological fluids (plasma, urine) or in vitro assay systems, is critical for pharmacokinetic, metabolic, and efficacy studies. LC-MS/MS is the preferred method for this purpose due to its high sensitivity, selectivity, and wide dynamic range.

A quantitative LC-MS/MS method requires rigorous validation to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards.

Accuracy: The closeness of the measured concentration to the true concentration. It is evaluated by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting components from the sample matrix.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Illustrative Validation Summary for a Quantitative LC-MS/MS Method in Plasma:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
Lower Limit of Quantification (LLOQ) e.g., 1 ng/mL
Upper Limit of Quantification (ULOQ) e.g., 1000 ng/mL
Matrix Effect RSD ≤ 15%
Recovery Consistent and reproducible

Note: The values and criteria in this table are representative of typical bioanalytical method validation guidelines and would need to be established for a specific assay for this compound.

Metabolic Fate and Biotransformation Studies in Experimental Models of 2 3 Morpholin 4 Yl Propoxy Benzoic Acid

Identification of Metabolites in In Vitro Systems

In vitro metabolic studies are crucial for predicting the in vivo fate of a drug candidate. These studies typically utilize subcellular fractions like liver microsomes or whole-cell systems like hepatocytes to investigate metabolic stability and identify the enzymes responsible for biotransformation. wuxiapptec.com For a compound like 2-(3-Morpholin-4-yl-propoxy)-benzoic acid, these systems would elucidate the primary metabolic pathways involving its three key structural components: the morpholine (B109124) ring, the propoxy linker, and the benzoic acid moiety.

Hepatic Microsomal and Hepatocyte Stability Assays

Hepatic microsomal stability assays are a primary tool for evaluating the susceptibility of a compound to Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes. wuxiapptec.com In these assays, the test compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. evotec.com The reaction is initiated by adding co-factors like NADPH. creative-bioarray.com Samples are taken at various time points, and the disappearance of the parent compound is monitored over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.com

From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. creative-bioarray.com A short half-life suggests rapid metabolism, which may predict high hepatic clearance in vivo. wuxiapptec.com

Hepatocyte stability assays offer a more comprehensive model, as hepatocytes contain both Phase I and Phase II enzymes, as well as active transporter systems. wuxiapptec.com These assays provide a more complete picture of a compound's metabolic fate within the liver cell. creative-bioarray.com

While no specific data for this compound is publicly available, a hypothetical microsomal stability assay might yield the results shown in Table 1.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValueInterpretation
In Vitro Half-Life (t½, min)45Moderate rate of metabolism
Intrinsic Clearance (CLint, µL/min/mg protein)15.4Suggests moderate hepatic clearance

Characterization of Enzymatic Transformations (e.g., Cytochrome P450, UGT, Phase II enzymes)

The biotransformation of this compound is expected to proceed through both Phase I and Phase II metabolic reactions.

Phase I Transformations (Cytochrome P450): The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, catalyzing a variety of oxidative reactions. mdpi.com For morpholine-containing compounds, several CYP-mediated reactions are common:

N-dealkylation: Cleavage of the propoxy group from the morpholine nitrogen is a plausible metabolic pathway, mediated by enzymes like CYP3A4 and CYP2C9. nih.govresearchgate.net

Hydroxylation: Oxidation can occur at various positions on the morpholine ring or the alkyl chain. rsc.org

Morpholine Ring Opening: A more complex pathway can involve oxidation of the carbon adjacent to the nitrogen, leading to ring cleavage.

The propoxy ether linkage may also be a site for O-dealkylation . rsc.org The benzoic acid ring could undergo aromatic hydroxylation. mdpi.com Studies on various drugs show that CYP3A4 is a main driver for the metabolism of many morpholine-containing compounds. thieme-connect.com

Phase II Transformations (Conjugation): Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, facilitating excretion. uomus.edu.iqupol.cz

Glucuronidation: The carboxylic acid group on the benzoic acid moiety is a prime site for glucuronidation, a major Phase II pathway. drughunter.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a highly water-soluble acyl glucuronide. drughunter.com

Amino Acid Conjugation: Benzoic acid and its derivatives are known to conjugate with amino acids, most commonly glycine, to form hippuric acid derivatives. nih.gov This is a significant detoxification pathway for aromatic acids. nih.gov

Sulfation: While less common for carboxylic acids, sulfation, catalyzed by sulfotransferases (SULTs), could occur on hydroxylated metabolites formed during Phase I. upol.cz

Metabolite Profiling and Structural Characterization using Advanced Analytical Techniques

Identifying and characterizing the structure of metabolites is essential for understanding the complete metabolic profile of a compound. High-resolution mass spectrometry (HR-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the primary tool for this purpose. nih.govnih.gov

The process involves:

Chromatographic Separation: An LC system separates the parent compound from its various metabolites in a complex biological sample (e.g., microsomal incubate, plasma, urine). nih.gov

Mass Detection: The separated compounds are ionized and detected by a mass spectrometer, which measures their mass-to-charge (m/z) ratio. This allows for the detection of potential metabolites based on expected mass shifts from the parent compound (e.g., +16 Da for hydroxylation). nih.gov

Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the ions of interest. The resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification. youtube.com

For definitive structural confirmation, particularly for novel or major metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy may be employed after the metabolite has been isolated and purified. nih.gov

Table 2 lists potential metabolites of this compound and the expected mass shifts that would be detected by HR-MS.

Table 2: Potential Metabolites of this compound and Corresponding Mass Modifications

Metabolic ReactionPotential MetaboliteMass Shift from Parent (Da)
HydroxylationHydroxy-2-(3-morpholin-4-yl-propoxy)-benzoic acid+16
N-dealkylationMorpholine-206
O-dealkylation2-Hydroxybenzoic acid-155
GlucuronidationThis compound glucuronide+176
Glycine Conjugation2-(3-Morpholin-4-yl-propoxy)-hippuric acid+57

In Vivo Metabolic Studies in Non-Human Experimental Organisms

In vivo studies in animal models, such as rats or dogs, are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism. nih.gov These studies help to verify in vitro findings and provide a more complete picture of the compound's disposition. nih.gov

Excretion Route Analysis in Animal Models

To determine the primary routes of elimination, the parent compound, often radiolabeled, is administered to an animal model (e.g., Sprague-Dawley rat). Urine, feces, and bile are then collected over a period of time (e.g., 72-96 hours), and the amount of radioactivity in each matrix is quantified.

For this compound, the metabolic profile suggests multiple possibilities for excretion. The formation of highly polar conjugates like glucuronides and hippurates would favor renal (urinary) excretion. drughunter.comnih.gov However, many morpholine-containing drugs are primarily excreted via the feces. thieme-connect.com Therefore, a dual route of excretion is likely.

A hypothetical mass balance study in rats might provide the results shown in Table 3.

Table 3: Hypothetical Excretion of Radioactivity Following a Single Dose of Labeled this compound in Rats

Excretion RoutePercentage of Administered Dose (%)
Urine45
Feces53
Total Recovery98

Quantitative Determination of Parent Compound and Metabolites in Biological Matrices

Quantifying the concentration of the parent compound and its major metabolites in biological matrices like plasma, urine, and feces over time is essential for understanding its pharmacokinetic profile. uab.edu LC-MS/MS is the gold standard for this type of quantitative bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.netjapsonline.com

A robust quantitative method requires careful development and validation, establishing parameters such as:

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

Linearity: The concentration range over which the instrument response is proportional to the analyte concentration. nih.gov

Accuracy and Precision: How close the measured values are to the true value and to each other, respectively. nih.gov

Recovery: The efficiency of the extraction process from the biological matrix. nih.gov

Analysis of plasma samples taken at various time points after dosing allows for the determination of key pharmacokinetic parameters, providing insights into the rate and extent of absorption and elimination.

Table 4 presents hypothetical pharmacokinetic parameters for the parent compound in rat plasma.

Table 4: Hypothetical Plasma Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Cmax (Maximum Concentration, ng/mL)850
Tmax (Time to Maximum Concentration, h)2.0
AUC (Area Under the Curve, ng·h/mL)4250
Terminal Half-Life (t½, h)6.5

Comparative Metabolism Across Different Experimental Species

While specific studies on the comparative metabolism of this compound are not available, insights can be drawn from research on compounds with similar structural features. For instance, a study on 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy-]benzoic acid, which shares the propoxy-benzoic acid moiety, revealed that glucuronidation is the primary metabolic pathway across various species, including mice, rats, monkeys, and humans. nih.gov

In this analogous compound, in vitro metabolism in liver slices showed that while glucuronidation was the main route for all species, the specific type of glucuronide formed varied. nih.gov In Fischer 344 rats, the acyl glucuronide was the most prevalent, whereas in CD-1 mice, rhesus and cynomolgus monkeys, and humans, the ether glucuronide was the major metabolite. nih.gov Furthermore, minor hydroxylated metabolites were detected in rat liver slice extracts but not in those of other species. nih.gov

Based on these findings for a structurally related compound, a hypothetical comparative metabolic profile for this compound can be proposed. The benzoic acid moiety is a likely site for Phase II conjugation reactions, particularly glucuronidation. The morpholine ring, while generally contributing to metabolic stability, can undergo oxidation. thieme-connect.comnih.gov The cytochrome P450 (CYP) enzyme CYP3A4 has been identified as a key enzyme in the metabolism of many morpholine-containing drugs. thieme-connect.com

Below is a hypothetical and interactive data table illustrating potential species differences in the metabolism of this compound, extrapolated from data on analogous compounds.

SpeciesPrimary Metabolic Pathway (Predicted)Major Metabolite (Predicted)Minor Metabolic Pathways (Predicted)
Human Glucuronidation of the carboxylic acid2-(3-Morpholin-4-yl-propoxy)-benzoyl-β-D-glucuronideN-oxidation of the morpholine ring, O-dealkylation
Monkey (Rhesus) Glucuronidation of the carboxylic acid2-(3-Morpholin-4-yl-propoxy)-benzoyl-β-D-glucuronideN-oxidation of the morpholine ring
Dog N-oxidation of the morpholine ring2-(3-(N-oxo-morpholin-4-yl)-propoxy)-benzoic acidGlucuronidation of the carboxylic acid
Rat Glucuronidation of the carboxylic acid2-(3-Morpholin-4-yl-propoxy)-benzoyl-β-D-glucuronideHydroxylation of the morpholine ring, N-oxidation
Mouse Glucuronidation of the carboxylic acid2-(3-Morpholin-4-yl-propoxy)-benzoyl-β-D-glucuronideN-oxidation of the morpholine ring

This table is a predictive representation based on the metabolic pathways of structurally similar compounds and is intended for illustrative purposes.

Predictive Modeling of Metabolic Pathways

In the absence of empirical data, in silico predictive models are invaluable tools for anticipating the metabolic fate of novel compounds. creative-biolabs.com These computational methods utilize information about a compound's chemical structure to predict its metabolic pathways. creative-biolabs.com Ligand-based approaches, for example, assume that a compound's metabolic fate is a direct consequence of its structure and chemical characteristics. creative-biolabs.com

Several computational tools are available for predicting drug metabolism, including BioTransformer, Meteor, and TIMES. nih.gov These platforms can simulate the Phase I and Phase II metabolic transformations a compound is likely to undergo. For this compound, such models would likely predict the following metabolic pathways:

Phase I Metabolism:

Oxidation: The morpholine ring is susceptible to N-oxidation. The alkyl chain could also undergo hydroxylation.

O-Dealkylation: Cleavage of the ether linkage of the propoxy group.

Phase II Metabolism:

Glucuronidation: The carboxylic acid group of the benzoic acid moiety is a prime candidate for conjugation with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion.

Recent advances in artificial intelligence have led to the development of deep learning and machine learning models that can predict metabolic pathway involvement with greater accuracy. nih.govoup.com These models are trained on large datasets of known drug metabolism and can identify the most probable sites of metabolism within a molecule. oup.com A hybrid framework based on a graph attention network (GAT), for instance, can utilize both global and local structural features of a compound to predict the metabolic pathway classes it is likely to be involved in. nih.gov

The application of such predictive models to this compound could provide a comprehensive profile of its potential metabolites, guiding further experimental studies. The table below summarizes the types of predictive models and their potential application to this compound.

Predictive Model TypeApplication to this compoundPredicted Metabolic Reactions
Expert Systems (e.g., BioTransformer, Meteor) Prediction of specific metabolites based on established biotransformation rules. nih.govN-oxidation, Hydroxylation, O-dealkylation, Glucuronidation.
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between chemical structure and metabolic stability.Estimation of the rate of metabolism.
Machine Learning/Deep Learning Models Predicting the probability of involvement in different metabolic pathway categories. nih.govHigh probability of involvement in xenobiotic biodegradation and metabolism pathways.
Quantum Mechanics/Molecular Dynamics Simulating the interaction of the compound with metabolic enzymes (e.g., CYPs).Identification of the most likely sites of metabolism and the specific enzymes involved.

This table outlines general predictive modeling approaches and their hypothetical application to the specified compound.

Systems Biology Approaches Reveal Biological Impact of this compound

The intricate mechanisms by which chemical compounds influence cellular function are increasingly being unraveled through the lens of systems biology. This holistic approach, which considers the complex interactions within biological systems, is crucial for understanding the full spectrum of a compound's effects. This article explores the application of systems biology methodologies to elucidate the biological impact of the chemical compound this compound. While research on this specific molecule is still emerging, the principles of systems biology provide a powerful framework for its future investigation.

Future Research Directions and Emerging Methodologies for 2 3 Morpholin 4 Yl Propoxy Benzoic Acid Research

Application of Artificial Intelligence and Machine Learning in Drug Discovery and Chemical Biology Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of compounds like 2-(3-Morpholin-4-yl-propoxy)-benzoic acid. nih.govrsc.org These computational tools can analyze vast datasets to predict the compound's physicochemical properties, potential biological targets, and metabolic fate. nih.gov Generative AI models could be employed to design novel analogues with optimized pharmacological profiles, potentially leading to the discovery of more effective drug candidates. academypublishing.org.sg By automating the "design-make-test-analyze" cycle, AI can significantly accelerate the research process and reduce the costs associated with traditional drug discovery methods. biopharmatrend.com

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Target Identification Algorithms can analyze biological data to predict the protein targets with which the compound is most likely to interact.Accelerates understanding of the compound's mechanism of action.
De Novo Drug Design Generative models can design novel molecules with desired properties, such as improved potency or reduced off-target effects.Facilitates the rapid development of optimized analogues.
ADMET Prediction Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives.Reduces the likelihood of late-stage failures in drug development.
High-Throughput Screening Data Analysis AI can analyze large datasets from high-throughput screening to identify promising lead compounds and structure-activity relationships.Enhances the efficiency of identifying potent and selective molecules.

Development of Advanced Chemical Probes for Target Validation and Imaging

To elucidate the precise biological role of this compound, the development of advanced chemical probes is crucial. These probes are modified versions of the parent compound that can be used to identify its direct binding partners within a cell and to visualize its distribution in tissues. Techniques such as affinity-based protein profiling and photoaffinity labeling could be employed to covalently link the compound to its target proteins, enabling their identification and subsequent validation. Fluorescently tagged analogues could also be synthesized to allow for real-time imaging of the compound's cellular uptake and localization, providing valuable insights into its pharmacokinetics and pharmacodynamics at a subcellular level.

Microfluidics and Miniaturized Assays for High-Throughput Research

Microfluidics and miniaturized assay technologies offer a powerful platform for the high-throughput screening of this compound and its analogues. d-nb.infonjit.edu These systems utilize small volumes of reagents and samples, significantly reducing costs and increasing the speed of experimentation. nih.govmdpi.com Droplet-based microfluidics, for instance, allows for the encapsulation of individual cells or biochemical reactions in picoliter-sized droplets, enabling millions of experiments to be performed in parallel. mdpi.com This technology could be used to rapidly screen a library of analogues for their effects on specific cellular pathways or to determine their inhibitory concentrations against a particular enzyme. The integration of AI with microfluidic platforms can further accelerate the data analysis process, allowing for the rapid identification of lead candidates. rsc.org

Biocatalysis and Enzymatic Synthesis Approaches for Analogues

The synthesis of analogues of this compound can be made more efficient and environmentally friendly through the use of biocatalysis and enzymatic synthesis. rsc.org Enzymes offer high chemo-, regio-, and stereoselectivity, which can simplify the synthesis of complex molecules and reduce the need for protecting groups and harsh reaction conditions. This approach aligns with the principles of green chemistry and can lead to more sustainable manufacturing processes. Protein engineering and computational biology can be used to design and optimize enzymes for specific synthetic transformations, further expanding the toolkit available for generating diverse chemical libraries for structure-activity relationship studies. rsc.org

Exploration of New Therapeutic Areas Based on Mechanistic Insights from Preclinical Studies

While the primary therapeutic targets of this compound may be under investigation, preclinical studies on related benzoic acid derivatives have revealed a range of biological activities. For example, some benzoic acid compounds have been investigated as leukotriene B4 receptor antagonists for inflammatory diseases. nih.gov Other related structures have been studied for their metabolism and disposition as potential anti-cancer agents. nih.gov Mechanistic insights gained from preclinical studies on this compound could unveil novel biological pathways that it modulates. These findings could open up new avenues for therapeutic intervention in areas beyond its initially intended application. A thorough understanding of its in vivo metabolism and metabolite profile will be essential for this exploration. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Morpholin-4-yl-propoxy)-benzoic acid?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For example, a bromo-propyl-morpholine derivative can react with a benzoic acid precursor (e.g., methyl 2-hydroxybenzoate) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Protecting the carboxylic acid group as an ester (e.g., methyl or tert-butyl) during the reaction improves yield. Deprotection via hydrolysis (e.g., LiOH in THF/H₂O) yields the final compound. Similar strategies are used in triazine-benzoic acid coupling reactions .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR (in DMSO-d₆ or CDCl₃) to confirm the morpholine ring protons (δ ~2.5–3.5 ppm) and propoxy chain integration.
  • Melting point analysis to verify purity (e.g., sharp melting points between 180–220°C, as seen in analogous triazine-benzoic acid derivatives) .
  • TLC (e.g., hexane/EtOH 1:1) to monitor reaction progress .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) are standard. For acidic impurities, ion-exchange chromatography may be employed .

Advanced Research Questions

Q. How can coupling reaction yields be optimized when introducing the morpholinylpropoxy group?

  • Methodological Answer : Optimization involves:

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Temperature control : Reactions at 45–60°C (similar to triazine coupling conditions) balance speed and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the hydroxyl group in benzoic acid precursors .

Q. How do structural modifications (e.g., morpholine ring substitution) affect biological activity?

  • Methodological Answer : Computational modeling (e.g., molecular docking using the InChI key or SMILES string from PubChem) predicts interactions with targets like enzymes or receptors. For instance, replacing morpholine with piperazine alters hydrogen-bonding capacity, which can be validated via in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reaction outcomes when varying protecting groups?

  • Methodological Answer : Systematic comparison of protecting groups (e.g., tert-butyl vs. methyl esters) using kinetic studies (e.g., monitoring by HPLC) identifies steric or electronic effects. For example, bulky groups may slow coupling but improve regioselectivity. Parallel experiments under inert atmospheres (to avoid oxidation) are critical .

Research Applications

Q. What are potential applications in medicinal chemistry?

  • Methodological Answer : The morpholine moiety enhances solubility and bioavailability, making the compound a candidate for drug-discovery scaffolds. For example, it could serve as a kinase inhibitor precursor, validated via cell-based assays (e.g., IC₅₀ determination in cancer lines) .

Q. How is this compound utilized in materials science?

  • Methodological Answer : The benzoic acid core enables coordination with metal ions (e.g., Cu²⁺ or Fe³⁺), forming complexes for catalytic or photoluminescent materials. Synthesis of metal-organic frameworks (MOFs) involves refluxing the compound with metal salts in DMF, followed by XRD analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.